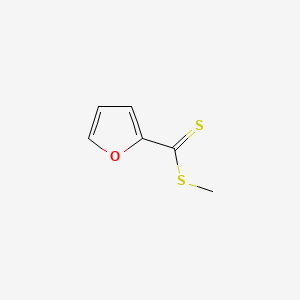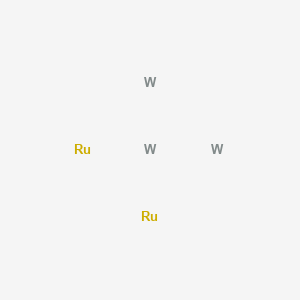
Ruthenium--tungsten (2/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium–tungsten (2/3) is a bimetallic compound composed of ruthenium and tungsten in a 2:3 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Tungsten, on the other hand, is renowned for its high melting point and strength. The combination of these two metals results in a compound with unique properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–tungsten (2/3) often involves the use of metal-organic frameworks as templates. One common method is the solvothermal synthesis, where ruthenium and tungsten precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of three-dimensional porous nanocages .
Industrial Production Methods: In industrial settings, the production of ruthenium–tungsten (2/3) can involve high-temperature pyrolysis. This method ensures the formation of a stable compound with a high surface area, which is crucial for its catalytic applications .
化学反応の分析
Types of Reactions: Ruthenium–tungsten (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, ruthenium can react with oxygen to form ruthenium (IV) oxide, while tungsten can form tungsten oxides under similar conditions .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at high temperatures to form ruthenium (IV) oxide (RuO₂).
Reduction: Tungsten can be reduced using hydrogen gas to form tungsten metal.
Substitution: Ruthenium can react with halogens like chlorine to form ruthenium (III) chloride (RuCl₃).
Major Products:
Oxidation: Ruthenium (IV) oxide (RuO₂), Tungsten oxides (WO₃).
Reduction: Metallic tungsten.
Substitution: Ruthenium (III) chloride (RuCl₃).
科学的研究の応用
Ruthenium–tungsten (2/3) has a wide range of applications in scientific research:
作用機序
The mechanism of action of ruthenium–tungsten (2/3) involves its interaction with molecular targets and pathways:
Catalytic Activity: The large surface area and unique electronic properties of the compound facilitate its role as a catalyst in chemical reactions.
Antimicrobial Action: Ruthenium complexes interact with DNA, disrupting the replication process in microbial cells.
Anticancer Properties: Ruthenium compounds can mimic iron ions, binding to transferrin and targeting cancer cells.
類似化合物との比較
Ruthenium–tungsten (2/3) can be compared with other bimetallic compounds and ruthenium-based compounds:
Ruthenium–osmium: Both compounds exhibit similar catalytic properties, but ruthenium–tungsten (2/3) has a higher thermal stability.
Ruthenium–platinum: While ruthenium–platinum is known for its excellent catalytic activity, ruthenium–tungsten (2/3) offers a more cost-effective alternative with comparable performance.
Ruthenium–molybdenum: This compound is also used in catalytic applications, but ruthenium–tungsten (2/3) provides better stability under high-temperature conditions.
特性
CAS番号 |
50645-37-9 |
|---|---|
分子式 |
Ru2W3 |
分子量 |
753.7 g/mol |
IUPAC名 |
ruthenium;tungsten |
InChI |
InChI=1S/2Ru.3W |
InChIキー |
AJTVWPGZWVJMEA-UHFFFAOYSA-N |
正規SMILES |
[Ru].[Ru].[W].[W].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


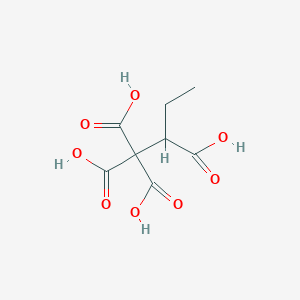
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
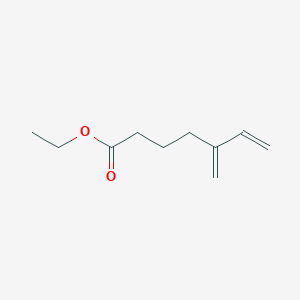
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)

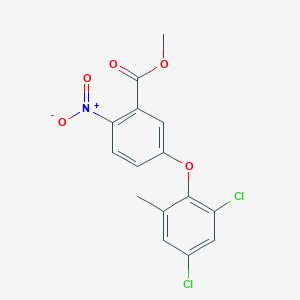
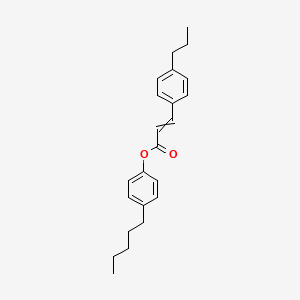
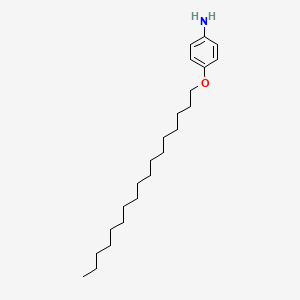
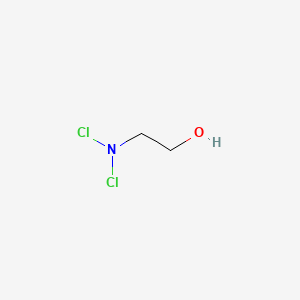


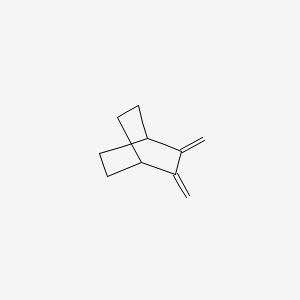
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
